OSU-6162 塩酸塩

概要

説明

OSU 6162 塩酸塩は、ドーパミン安定化作用が知られており、さまざまな神経疾患および精神疾患の治療のための潜在的な候補となっています .

2. 製法

OSU 6162 塩酸塩の合成は、ブロモスルホンとピリジルボランの間のパラジウム触媒によるアリールクロスカップリング反応によって行われます . 最初に、反応はテトラヒドロフラン/水酸化物水溶液中で行われ、遊離塩基または塩酸塩が再現性のある80%の収率で得られます . 溶媒をトルエンに、塩基を炭酸塩に変更することにより、大規模な製造で収率を92-94%にまで高めることができます . この反応の成功は、ピリジルボランカップリングパートナーのバルクソースに大きく依存します .

3. 化学反応の解析

OSU 6162 塩酸塩は、以下を含むさまざまな化学反応を起こします。

これらの反応で使用される一般的な試薬には、パラジウム触媒、テトラヒドロフラン、水酸化物水溶液、トルエン、炭酸塩が含まれます . これらの反応によって生成される主な生成物には、遊離塩基、塩酸塩、スルホン誘導体などがあります .

4. 科学研究への応用

OSU 6162 塩酸塩は、広範囲にわたる科学研究への応用を有しています。

科学的研究の応用

OSU 6162 hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studying aryl cross-coupling reactions and dopamine receptor interactions.

Biology: The compound is utilized in research on dopamine and serotonin receptor modulation.

Medicine: OSU 6162 hydrochloride shows potential in treating neurological disorders such as Parkinson’s disease, schizophrenia, and cocaine addiction

Industry: It is used in the development of new pharmaceuticals targeting dopamine and serotonin receptors.

作用機序

生化学分析

Biochemical Properties

Osu 6162 hydrochloride acts as a partial agonist at both dopamine D2 receptors and 5-HT2A receptors . It lacks high affinity for various neuroreceptors in vitro . It exhibits high D2 receptor occupancy in vivo and is highly active on dopamine synthesis and turnover .

Cellular Effects

Osu 6162 hydrochloride has been shown to have dual effects on behavior, stimulating locomotor activity in ‘low activity’ animals and inhibiting locomotor activity in ‘high activity’ animals . It has also been found to increase the number of accumbal shell D2R-Sigma1R and A2AR-D2R heteroreceptor complexes .

Molecular Mechanism

Osu 6162 hydrochloride acts as a partial agonist at both dopamine D2 receptors and 5-HT2A receptors . It has been suggested that Osu 6162 hydrochloride, via its high affinity for the Sigma1R, may increase the number of accumbal shell D2R-Sigma1R and A2AR-D2R heteroreceptor complexes .

Dosage Effects in Animal Models

In animal models, both enantiomers of Osu 6162 hydrochloride had dual effects on behavior, stimulating locomotor activity in ‘low activity’ animals and inhibiting locomotor activity in ‘high activity’ animals .

準備方法

The synthesis of OSU 6162 hydrochloride involves a palladium-catalyzed aryl cross-coupling reaction between bromosulfone and pyridyl borane . Initially, the reaction is conducted in tetrahydrofuran/aqueous hydroxide, yielding the free base or hydrochloride salt in reproducible 80% yield . By changing the solvent to toluene and the base to carbonate, the yield can be increased to 92-94% on a large scale . The success of this reaction is critically dependent on the bulk source of the pyridyl borane coupling partner .

化学反応の分析

OSU 6162 hydrochloride undergoes various chemical reactions, including:

Oxidation: The thioether intermediate can be oxidized with meta-chloroperoxybenzoic acid to form the sulfone.

Substitution: The compound can participate in substitution reactions, particularly involving the piperidine ring.

Common reagents used in these reactions include palladium catalysts, tetrahydrofuran, aqueous hydroxide, toluene, and carbonate . Major products formed from these reactions include the free base, hydrochloride salt, and sulfone derivatives .

類似化合物との比較

OSU 6162 塩酸塩は、プリドピジンやフルメキサドールなどの他のドーパミン安定剤と類似しています . ドーパミンD2受容体とセロトニン5-HT2A受容体の両方で部分アゴニスト活性を持つため、独自のプロフィールを持っています . この二重受容体活性は、1種類の受容体のみを標的とする可能性のある他の化合物とは異なります。

類似化合物

- プリドピジン

- フルメキサドール

- LPH-5

- PF-219,061

特性

IUPAC Name |

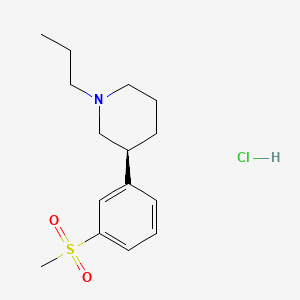

(3S)-3-(3-methylsulfonylphenyl)-1-propylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2S.ClH/c1-3-9-16-10-5-7-14(12-16)13-6-4-8-15(11-13)19(2,17)18;/h4,6,8,11,14H,3,5,7,9-10,12H2,1-2H3;1H/t14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEMGVHZVBREXAD-PFEQFJNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC(C1)C2=CC(=CC=C2)S(=O)(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCC[C@H](C1)C2=CC(=CC=C2)S(=O)(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431531 | |

| Record name | OSU 6162 HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156907-84-5 | |

| Record name | Piperidine, 3-[3-(methylsulfonyl)phenyl]-1-propyl-, hydrochloride (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156907-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | OSU-6162 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156907845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OSU 6162 HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 156907-84-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OSU-6162 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5SBJBUJW6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

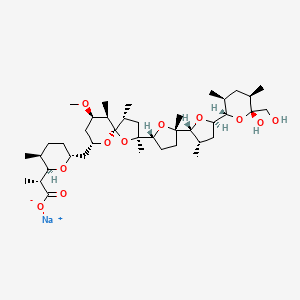

![19-[(2-acetamido-3-phenylpropanoyl)amino]-10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1678853.png)

![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonylamino)pentanediamide;2,2,2-trifluoroacetic acid](/img/structure/B1678854.png)